6-氮杂尿苷 5'-单磷酸

描述

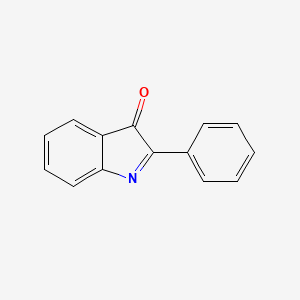

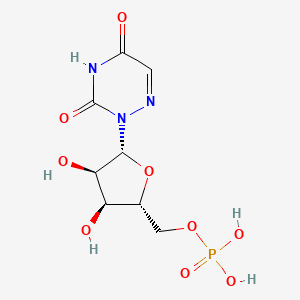

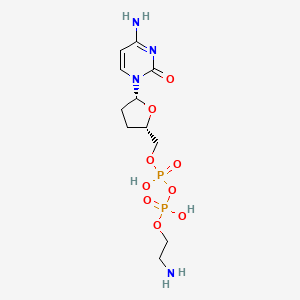

6-Aza uridine 5’-monophosphate is a N-glycosyl-1,2,4-triazine that is the 6-aza analogue of uridine 5’-monophosphate . It has a role as an antineoplastic agent and an EC 4.1.1.23 (orotidine-5’-phosphate decarboxylase) inhibitor . It is a N-glycosyl-1,2,4-triazine and a nucleoside monophosphate analogue .

Molecular Structure Analysis

The molecular structure of 6-Aza uridine 5’-monophosphate involves a complex interaction with the enzyme orotidine 5’-monophosphate decarboxylase (OMPDC) . The middle structures from a study show the complex between ScOMPDC and 6-aza uridine 5’-monophosphate (azaUMP) on the right, and the structure of unliganded ScOMPDC on the left, in which a hypothetical 6-aza uridine 5’-monophosphate (azaUMP) ligand has been inserted at the position determined for the ScOMPDC·azaUMP complex .

Chemical Reactions Analysis

6-Aza uridine 5’-monophosphate, upon conversion to 6-aza-UMP, inhibits uridine monophosphate synthase (UMPS) . It interferes with pyrimidine biosynthesis and affects the cellular nucleic acid levels . Uridine 5’-monophosphate (UMP) is the first production of de novo pyrimidine pathway and is further converted to other pyrimidine nucleosides for synthesis of DNA and RNA .

Physical And Chemical Properties Analysis

6-Aza uridine 5’-monophosphate is a small molecule with a molecular weight of 325.1693 . Its chemical formula is C8H12N3O9P . It belongs to the class of organic compounds known as pentose phosphates, which are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups .

科学研究应用

疟疾治疗研究

6-氮杂尿苷 5'-单磷酸衍生物正在研究其在治疗疟疾方面的潜力。导致疟疾的疟原虫依赖于口服 5'-单磷酸脱羧酶 (ODCase) 从头合成尿苷 5'-单磷酸 (UMP)。6-叠氮尿苷 5'-单磷酸等化合物已显示出作为恶性疟 ODCase 有效抑制剂的希望,表明其在开发新型抗疟疾疗法中的潜力 (Bello 等,2008)。

酶促过程研究

研究重点关注 6-氮杂尿苷 5'-单磷酸在理解酶促过程中的作用,特别是在口服 5'-单磷酸脱羧酶的研究中。该酶在嘧啶核苷酸的生物合成中起关键作用。使用 6-氮杂尿苷 5'-单磷酸的研究有助于理解该酶的结构和机制,深入了解其催化能力和反应性底物的失稳 (Wu 等,2000)。

疾病治疗抑制剂设计

设计口服单磷酸脱羧酶的抑制剂(治疗 RNA 病毒、寄生虫和其他传染病的目标)一直是一个研究领域。6-氮杂 UMP 作为一种抑制剂,已用于研究以了解 ODCase 的抑制动力学并设计针对这些疾病的更有效的抑制剂 (Poduch 等,2006)。

帕金森病研究

已有研究探索将尿苷 5'-单磷酸(包括 6-氮杂 UMP 等衍生物)与其他物质结合用于治疗帕金森病等神经系统疾病。研究在帕金森病大鼠模型中观察到恢复效果,表明潜在的治疗应用 (Cansev 等,2008)。

荧光核苷开发

6-氮杂尿苷衍生物已被探索用于创建可见发射和响应的延伸核苷。这些衍生物显示出增强的红移和溶剂变色,使其适用于各种应用,包括作为生化研究中的探针 (Hopkins 等,2014)。

抗癌剂研究

已经对 6-取代和 5-氟-6-取代尿苷衍生物(包括 6-氮杂 UMP)作为抗癌剂的潜力进行了研究。这些衍生物在针对各种白血病细胞系的基于细胞的检测中显示出有效的抗癌活性,表明它们在癌症治疗中的潜力 (Bello 等,2009)。

安全和危害

The safety data sheet for uridine 5’-monophosphate suggests avoiding contact with skin and eyes, avoiding breathing vapors or mists, and not ingesting the compound . If swallowed, immediate medical assistance should be sought . It’s important to note that these safety measures may not be directly applicable to 6-Aza uridine 5’-monophosphate, but they provide a general guideline for handling similar compounds.

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N3O9P/c12-4-1-9-11(8(15)10-4)7-6(14)5(13)3(20-7)2-19-21(16,17)18/h1,3,5-7,13-14H,2H2,(H,10,12,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVZOSYMNMNQFR-SHUUEZRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942235 | |

| Record name | 5-Hydroxy-2-(5-O-phosphonopentofuranosyl)-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aza uridine 5'-monophosphate | |

CAS RN |

2018-19-1 | |

| Record name | 6-Azauridine-5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-aza uridine 5'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Hydroxy-2-(5-O-phosphonopentofuranosyl)-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Fluoro-2-(fluoromethyl)-10-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1206701.png)

![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)

![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)

![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)